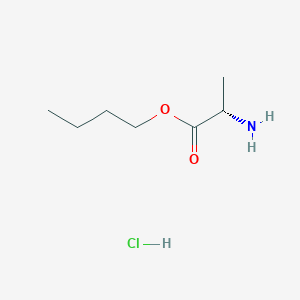
(S)-butyl 2-aminopropanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Butyl 2-aminopropanoate hydrochloride is an organic compound derived from the amino acid L-alanine It is a chiral molecule, meaning it has non-superimposable mirror images, similar to left and right hands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-butyl 2-aminopropanoate hydrochloride typically involves the esterification of L-alanine with butanol in the presence of hydrochloric acid. The process begins by mixing L-alanine and butanol, followed by the addition of thionyl chloride at low temperatures (-10 to 5°C) to facilitate the formation of the ester. The reaction mixture is then heated to 75-85°C in the presence of a molecular sieve to remove water and drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the esterification process and minimize side reactions.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Butyl 2-aminopropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Alcohols
Substitution: Amides, esters
Aplicaciones Científicas De Investigación
(S)-Butyl 2-aminopropanoate hydrochloride has diverse applications in scientific research:
Biology: The compound is used to investigate enzyme-substrate interactions and the role of chirality in biological systems.
Medicine: It is a valuable intermediate in the synthesis of pharmaceuticals, including antiviral drugs.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-butyl 2-aminopropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biochemical pathways and cellular processes. For example, it can inhibit or activate enzymes by mimicking natural substrates or inhibitors, thereby modulating metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-Isopropyl-2-aminopropanoate hydrochloride
- (S)-Methyl-2-aminopropanoate hydrochloride
- (S)-Ethyl-2-aminopropanoate hydrochloride
Uniqueness
(S)-Butyl 2-aminopropanoate hydrochloride is unique due to its butyl ester group, which imparts distinct physicochemical properties compared to its analogs. This difference can affect its solubility, reactivity, and interaction with biological targets, making it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
IUPAC Name |
butyl (2S)-2-aminopropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-4-5-10-7(9)6(2)8;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMDNPRWFGSQHZ-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@H](C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[3-(Piperidin-1-ylmethyl)phenoxy]butan-1-amine;dihydrochloride](/img/structure/B8229771.png)


![5-Methylthieno[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B8229782.png)

![(3-{[(Tert-butyldiphenylsilyl)oxy]methyl}oxetan-3-yl)methanol](/img/structure/B8229795.png)

![1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol](/img/structure/B8229806.png)
